甲基 N-琥珀酰亚胺基己二酸酯

描述

Synthesis Analysis

MNSA and related succinimidyl carbamate derivatives are synthesized from N-protected α-amino acids and dipeptides. These compounds serve as precursors for a variety of chemical structures, including 1,3,5-triazepan-2,6-diones, which are conformationally constrained dipeptide mimetics. Techniques such as ultrasound have accelerated the synthesis of these derivatives, highlighting the efficiency and innovation in modern synthetic methods (Fischer et al., 2007); (Sureshbabu et al., 2008).

Molecular Structure Analysis

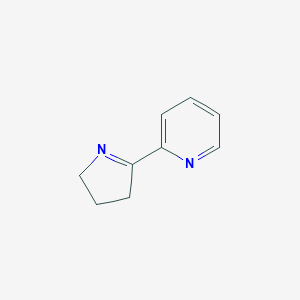

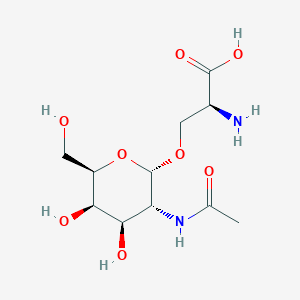

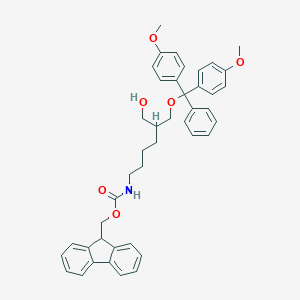

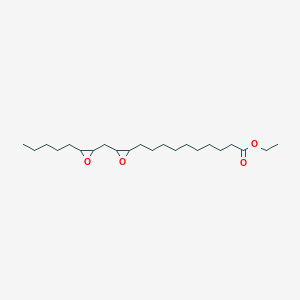

The molecular structure of MNSA and its derivatives is characterized by the presence of the succinimidyl group, which plays a crucial role in their reactivity and applications. Structural analyses, including NMR studies, have revealed that these compounds can adopt folded conformations in solution, influencing their chemical behavior and potential applications in the synthesis of complex molecules (Fischer et al., 2007).

Chemical Reactions and Properties

MNSA and its derivatives are versatile in chemical reactions, serving as intermediates for the synthesis of peptidyl ureas, ureido-peptides, and other complex structures. Their reactivity with amines and amino acids allows for the construction of diverse chemical entities, demonstrating their importance in peptide and protein engineering (Sureshbabu et al., 2006).

Physical Properties Analysis

The physical properties of MNSA derivatives, such as solubility and stability, are critical for their application in chemical synthesis. These properties are influenced by the molecular structure and the presence of protective groups, which can be tailored to enhance reactivity and selectivity in various chemical contexts (Garg et al., 1993).

Chemical Properties Analysis

The chemical properties of MNSA derivatives, including reactivity patterns and the ability to form stable conjugates with proteins and peptides, are fundamental to their utility in bioconjugation and labeling applications. These compounds exhibit selective reactivity towards amino groups, enabling the modification of biomolecules for research and therapeutic purposes (Carlsson et al., 1978).

科学研究应用

有机合成催化剂和中间体

MSA 主要用于有机合成领域,作为催化剂和中间体。 它在合成 1,4-二羰基化合物和酮醛化合物的过程中起着至关重要的作用 .

其他有机化合物的合成

MSA 作为其他有机化合物合成的重要中间体。 它的反应性和稳定性使其成为各种化学反应中的宝贵组成部分 .

交联剂

MSA 是一种掩蔽的、氨基反应性的、异双功能交联剂。 这意味着它可以在不同分子之间创建桥梁,从而形成更大、更复杂的结构 .

生物化学研究

鉴于其作为交联剂的作用,MSA 在生物化学研究中具有潜在的应用,特别是在蛋白质和其他大型生物分子的研究中 .

制药研究

MSA 的特性可能使其在制药研究中发挥作用,特别是在开发新药和治疗剂方面 .

材料科学

安全和危害

“Methyl N-Succinimidyl Adipate” should be handled with care. It should be avoided from contact with skin, eyes, and respiratory tract . In case of contact, it is advised to rinse immediately with plenty of water and seek medical help . The compound should be stored in a cool, dry place, away from fire sources and oxidizing agents .

作用机制

Target of Action

Methyl N-Succinimidyl Adipate (MSA) is a masked, amino reactive, heterobifunctional crosslinking reagent . It primarily targets amino groups in proteins and other organic molecules, acting as a bridge to connect two separate molecules through a stable covalent bond .

Mode of Action

MSA interacts with its targets through a two-step process. First, the succinimidyl ester group in MSA reacts with an amino group in the target molecule, forming a stable amide bond and releasing a molecule of succinimide. This reaction “unmasks” the adipate group in MSA, allowing it to react with a second amino group in another molecule . This results in the formation of a stable crosslink between the two molecules .

Biochemical Pathways

The exact biochemical pathways affected by MSA depend on the specific molecules it crosslinks. In general, crosslinking can alter the structure and function of proteins, potentially affecting any biochemical pathways in which these proteins are involved. More specific information would require knowledge of the particular proteins or molecules being crosslinked .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical pathways it affects .

Result of Action

The molecular and cellular effects of MSA’s action depend on the specific molecules it crosslinks. By forming stable covalent bonds between two separate molecules, MSA can alter the structure and function of these molecules. This can lead to changes in cellular processes, potentially resulting in altered cell behavior or phenotype .

Action Environment

The action, efficacy, and stability of MSA can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of MSA, with a near-neutral pH generally being optimal for its crosslinking activity . Additionally, temperature can influence the rate of the crosslinking reaction, with higher temperatures generally increasing the reaction rate . MSA should be stored at -20°C to maintain its stability .

属性

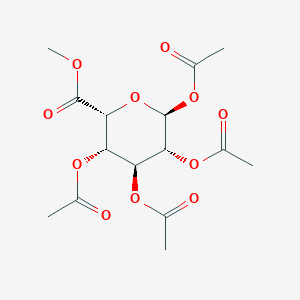

IUPAC Name |

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDXDBSWYJDHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403493 | |

| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118380-06-6 | |

| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenz[a,j]acridine](/img/structure/B14077.png)

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)